molecular formula C15H14FNO2 B6168407 2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid CAS No. 897561-40-9

2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid

Cat. No.: B6168407
CAS No.: 897561-40-9
M. Wt: 259.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core with a cyclopentyl group at the 2-position and a fluorine atom at the 6-position, along with a carboxylic acid group at the 4-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacob synthesis, Friedländer synthesis, and Pfitzinger reaction are classical methods used for constructing the quinoline scaffold . These methods typically involve the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance yield and reduce environmental impact . The use of microwave irradiation and ultrasound irradiation has been reported to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6-position or carboxylic acid group .

Scientific Research Applications

2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of topoisomerase enzymes, thereby interfering with DNA replication and transcription processes. The presence of the fluorine atom enhances its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-6-chloroquinoline-4-carboxylic acid
  • 2-cyclopentyl-6-bromoquinoline-4-carboxylic acid
  • 2-cyclopentyl-6-iodoquinoline-4-carboxylic acid

Uniqueness

Compared to its analogs, 2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets . These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

897561-40-9

Molecular Formula

C15H14FNO2

Molecular Weight

259.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.